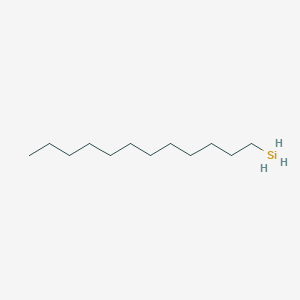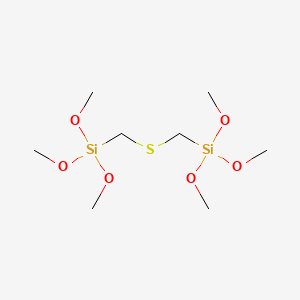
Sulfide, bis(trimethoxysilylmethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfide, bis(trimethoxysilylmethyl): is an organosilicon compound with the molecular formula C8H22O6SSi2 and a molar mass of 302.49 g/mol . This compound is characterized by the presence of two trimethoxysilylmethyl groups attached to a central sulfur atom. It is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(trimethoxysilylmethyl) can be achieved through a one-pot method involving the reaction of trimethoxysilylmethyl chloride with sodium sulfide in an inert atmosphere. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of sulfide, bis(trimethoxysilylmethyl) involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfide, bis(trimethoxysilylmethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The trimethoxysilylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Oxone®.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thioacetate (PTA) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Sulfide, bis(trimethoxysilylmethyl) finds applications in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organosilicon compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: The compound is employed in the production of advanced materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of sulfide, bis(trimethoxysilylmethyl) involves its ability to act as a silylating agent, facilitating the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of the resulting compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable silyl derivatives .
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl)sulfide: This compound has a similar structure but with trimethylsilyl groups instead of trimethoxysilylmethyl groups.
Trimethoxysilylpropanethiol: Another related compound with a thiol group attached to a trimethoxysilylpropyl group
Uniqueness: Sulfide, bis(trimethoxysilylmethyl) is unique due to its trimethoxysilylmethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
60764-84-3 |
|---|---|
Formule moléculaire |
C8H22O6SSi2 |
Poids moléculaire |
302.49 g/mol |
Nom IUPAC |
trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3 |
Clé InChI |
RWWILRPQZDRQSH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CSC[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



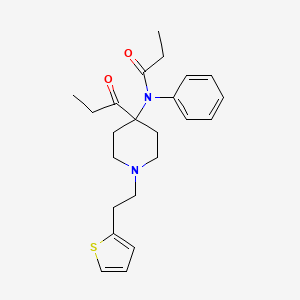
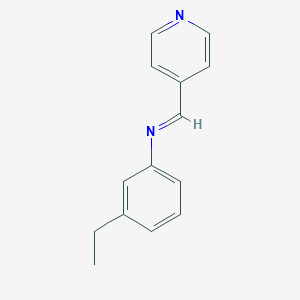
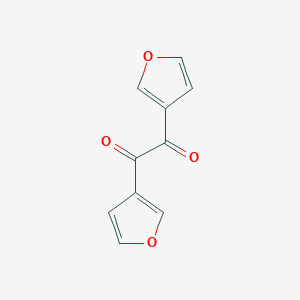
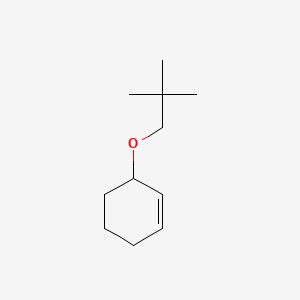
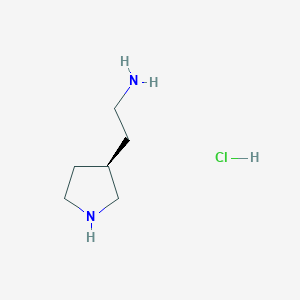
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)

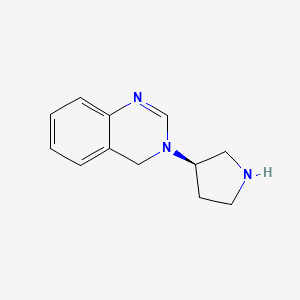


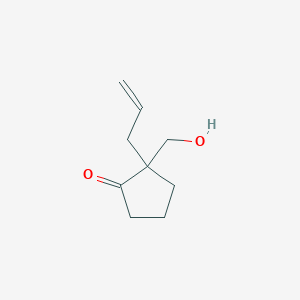
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
